![molecular formula C9H7FN2O B2899258 4-Fluoro-2-(1H-pyrazol-3-yl)phenol CAS No. 288401-64-9](/img/structure/B2899258.png)
4-Fluoro-2-(1H-pyrazol-3-yl)phenol
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Overview
Description
4-Fluoro-2-(1H-pyrazol-3-yl)phenol is a halo-substituted phenolic pyrazole derivative . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol involves a Friedel–Crafts approach which provides a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling .Molecular Structure Analysis
The molecular formula of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is C9H7FN2O . The InChI is 1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) .Chemical Reactions Analysis
The existence of an electron-withdrawing group, a substituent on the ortho-position of phenol ring or a halogen atom at the 4-position of the pyrazole enhances the antifungal activity of pyrazoles .Physical And Chemical Properties Analysis
The molecular weight of 4-Fluoro-2-(1H-pyrazol-3-yl)phenol is 178.16 g/mol . It has a XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Scientific Research Applications
Organic Synthesis Building Block
“4-Fluoro-2-(1H-pyrazol-3-yl)phenol” is used as an organic building block in chemical synthesis studies . It’s a halo-substituted phenolic pyrazole derivative .
Fluorinated Building Blocks
This compound is part of the fluorinated building blocks, which are often used in the development of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Antimicrobial Activity
There is evidence that derivatives of this compound, such as coumarin-substituted hydrazone derivatives, have shown antimicrobial activity against various bacteria .
Fluorescent Probes
The compound has been used in the development of highly sensitive fluorescent probes for detecting Zn2+ in living neuron cells .
Material Science
In material science, this compound could potentially be used in the development of new materials due to its unique structural properties .
Drug Development
Given its antimicrobial activity, this compound could potentially be used in the development of new drugs .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-(1H-pyrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHKTLLEHWJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
288401-64-9 |
Source
|
Record name | 4-Fluoro-2-(1H-pyrazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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